molecular formula C6H2Cl3FO2S B2624073 2,5-Dichloro-4-fluorobenzenesulfonyl chloride CAS No. 13656-50-3

2,5-Dichloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B2624073
CAS No.: 13656-50-3
M. Wt: 263.49
InChI Key: ZHXPUXCOUKXSTO-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Cl3FO2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the desired halogen atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2,5-Dichloro-4-fluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing effects of the chlorine and fluorine atoms, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical syntheses and applications .

Properties

IUPAC Name

2,5-dichloro-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXPUXCOUKXSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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